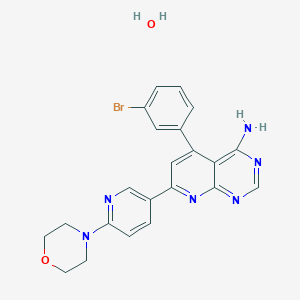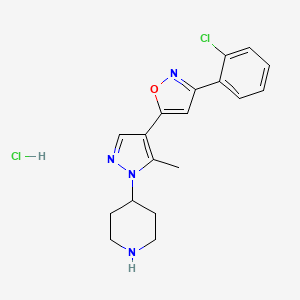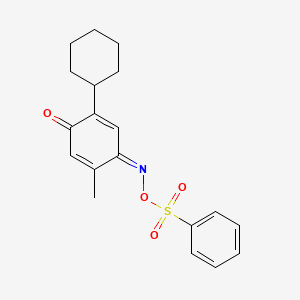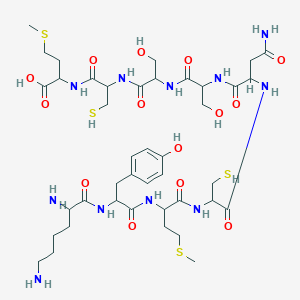
H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH is a synthetic peptide composed of ten amino acids Each amino acid in this sequence is in its racemic form, meaning it contains both the D- and L- enantiomers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Met) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-Cys) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, solvent, and pH, are crucial for efficient production.
化学反応の分析
Types of Reactions
H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues can be oxidized to methionine sulfoxide and cystine, respectively.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various coupling reagents, such as carbodiimides, can be used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide, cystine.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism by which H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH exerts its effects depends on its interaction with molecular targets. These interactions can involve:
Binding to Proteins: The peptide can bind to specific proteins, altering their function or stability.
Enzyme Inhibition: It may inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal Transduction: The peptide can modulate signaling pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: can be compared to other synthetic peptides with similar sequences or functional groups. Some similar compounds include:
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Gly-DL-Ala-DL-Val-DL-Leu-DL-Ile-DL-Pro-DL-Phe-DL-Trp-DL-Ser-DL-Thr-OH
The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability.
特性
分子式 |
C41H67N11O14S4 |
|---|---|
分子量 |
1066.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



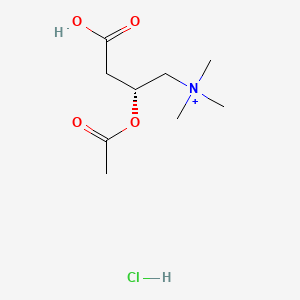



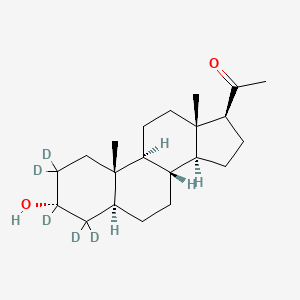
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)


